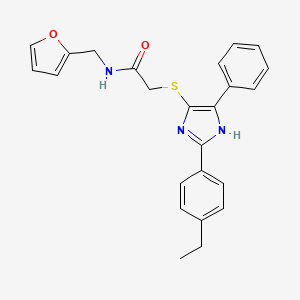![molecular formula C14H14ClF4N3 B2889256 (3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride CAS No. 1431963-23-3](/img/structure/B2889256.png)
(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . Trifluoromethyl-substituted compounds often exhibit numerous pharmacological activities .
Synthesis Analysis
Trifluoromethyl groups can be introduced into molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación
Thermodynamics and Electrochemical Studies
- Research on triazole Schiff bases, including compounds with fluorine substituents, has shown their effectiveness as corrosion inhibitors on mild steel in acidic media. These studies reveal how the presence of fluorine atoms influences the physical and chemical properties of these compounds, suggesting potential applications in materials science and engineering for corrosion protection (Turuvekere K. Chaitra et al., 2015).
Fluorination Techniques and Organic Synthesis
- Research into the role of reagent structure on the transformations of hydroxy-substituted organic molecules with N-Fluoro class of fluorinating reagents provides valuable insights into fluorination techniques. This research is crucial for synthesizing fluorinated organic compounds, which have wide applications in medicinal chemistry and materials science (M. Zupan et al., 1995).
Synthesis and Characterization of Fluorous Compounds
- The synthesis and characterization of fluorous compounds, such as (S)- and (R)-1-phenylethylamines, indicate the role of fluorine in affecting solubility patterns and potentially facilitating novel methods for enantiomer resolution. This research is relevant for pharmaceutical applications where enantiomer purity is crucial (D. Szabó et al., 2006).
Polymer Science and Fluorinated Polyimides
- Studies on soluble fluoro-polyimides derived from fluorine-containing aromatic diamines explore the synthesis and properties of these materials, highlighting their excellent thermal stability, low moisture absorption, and potential applications in the electronics and aerospace industries (K. Xie et al., 2001).
Antimicrobial Activity
- Research on Schiff and Mannich bases bearing chloro-fluorophenyl moiety demonstrates the antimicrobial potential of these compounds. Such studies are fundamental for the development of new antimicrobial agents (M. S. Karthikeyan et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3.ClH/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18;/h5-7H,1-4,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHRNOZKGTPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-23-3 |
Source


|
| Record name | 3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)
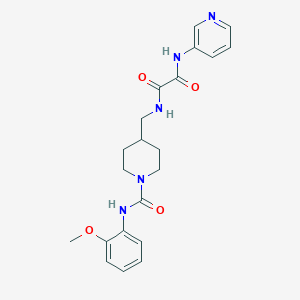
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2889177.png)
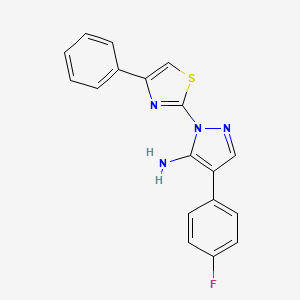
![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)
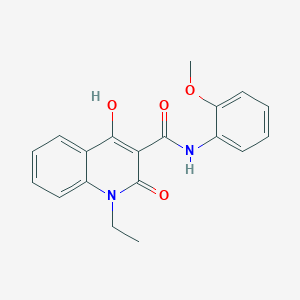
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2889184.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2889188.png)
![6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2889189.png)
![3-(3-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2889191.png)
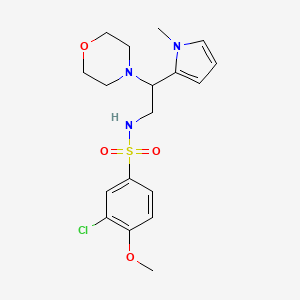
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)
